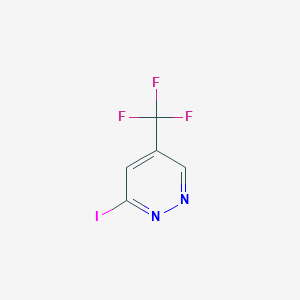

Pyridazine, 3-iodo-5-(trifluoromethyl)-

Description

3-Iodo-5-(trifluoromethyl)pyridazine is a pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2), substituted with an iodine atom at position 3 and a trifluoromethyl (-CF₃) group at position 3. Pyridazine derivatives are widely studied for their electronic and biological activities, particularly in medicinal chemistry and material science .

Properties

Molecular Formula |

C5H2F3IN2 |

|---|---|

Molecular Weight |

273.98 g/mol |

IUPAC Name |

3-iodo-5-(trifluoromethyl)pyridazine |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H |

InChI Key |

IHVBXLFAFVROSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN=C1I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Synthesis

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1. Formation of hydrazide salt | 4-(trifluoromethyl)pyridine + 2,4,6-trimethylbenzenesulfonyl hydrazide in dichloromethane at 0°C, 2 h | Hydrazide salt intermediate | Not isolated | Salt formation is critical for subsequent reaction |

| 2. Reaction with ethyl propiolate | Hydrazide salt + ethyl propiolate + K2CO3 in dry N,N-dimethylformamide, room temperature overnight | 3-carboxylic acid ethyl ester intermediate (Intermediate 3) | 40% | Purified by column chromatography |

| 3. Acid hydrolysis | Intermediate 3 refluxed in 40% sulfuric acid for 3 h, neutralized to pH 8 | 3-carboxylic acid intermediate (Intermediate 4) | 83% | Purified by column chromatography |

| 4. Iodination | Intermediate 4 + N-iodosuccinimide (NIS) in acetonitrile, reflux 1 h | 3-iodo-5-(trifluoromethyl)pyridazine (Target compound) | 86% | Purified by column chromatography |

Reaction Scheme

The synthetic route can be summarized as:

$$

\text{4-(trifluoromethyl)pyridine} \xrightarrow[\text{2,4,6-trimethylbenzenesulfonyl hydrazide}]{\text{DCM, 0°C}} \text{hydrazide salt} \xrightarrow[\text{ethyl propiolate, K}2\text{CO}3]{\text{DMF, RT}} \text{Intermediate 3} \xrightarrow[\text{H}2\text{SO}4]{\text{reflux}} \text{Intermediate 4} \xrightarrow[\text{NIS}]{\text{CH}_3\text{CN, reflux}} \text{3-iodo-5-(trifluoromethyl)pyridazine}

$$

Characterization Data

The compound is isolated as a pale yellow solid with high purity.

Summary Table of Preparation Methods

| Parameter | Description |

|---|---|

| Starting Material | 4-(trifluoromethyl)pyridine |

| Key Reagents | 2,4,6-trimethylbenzenesulfonyl hydrazide, ethyl propiolate, sulfuric acid, N-iodosuccinimide |

| Solvents | Dichloromethane, N,N-dimethylformamide, acetonitrile |

| Reaction Conditions | 0°C to reflux temperatures, varying times (1-3 h) |

| Yield (Final Step) | 86% |

| Purification | Column chromatography |

| Characterization | $$ ^1H $$ NMR, melting point, elemental analysis |

| Biological Activity | Potent anti-tubercular with low toxicity |

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form pyridazine N-oxides or reduction to yield dihydropyridazines.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Substitution Products: Various substituted pyridazines depending on the nucleophile used.

Oxidation Products: Pyridazine N-oxides.

Reduction Products: Dihydropyridazines.

Coupling Products: Biaryl or diaryl compounds.

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-5-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with target proteins through halogen bonding .

Comparison with Similar Compounds

Pyridazine Derivatives with Varied Substituents

The trifluoromethyl group on pyridazine significantly enhances antimicrobial activity. Studies show that trifluoromethyl-substituted pyridazines exhibit "spectacular" activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and moderate activity against Gram-negative strains (Pseudomonas aeruginosa) . Comparatively, pyridazines with methyl ester or halogen substituents (e.g., fluorine, bromine) retain similar enzymatic inhibitory activity but show reduced cellular potency due to lower lipophilicity .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

Heterocycle Variations: Pyridazine vs. Pyrimidine/Pyrazine

The position and number of nitrogen atoms in the aromatic ring critically influence biochemical potency. In β-secretase (BACE1) inhibitors, pyridazine analogs (e.g., compound 219) showed ~10-fold lower potency in biochemical assays compared to pyrimidine (217) and pyrazine (218) derivatives. This reduction is attributed to pyridazine's stronger electron-withdrawing effects, which may disrupt binding interactions . Conversely, in CCR2 antagonists, replacing pyridine with pyridazine (e.g., PF-4254196) improved selectivity and reduced hERG channel inhibition, suggesting context-dependent advantages .

Table 2: Biochemical Potency Across Diazine Heterocycles

| Heterocycle | BACE1 Inhibitor Potency (IC₅₀) | CCR2/hERG Selectivity Ratio | Reference |

|---|---|---|---|

| Pyridazine | ~100 nM (weak) | High (e.g., PF-4254196) | |

| Pyrimidine | ~10 nM (strong) | Moderate | |

| Pyrazine | ~10 nM (strong) | Low |

Substituent Position and Isomerism

Cis-isomers of pyridazinium compounds consistently exhibit higher antimicrobial activity than trans-isomers. For example, cis-configured pyrrolopyridazines demonstrate stronger activity against Pseudomonas aeruginosa and Candida albicans, while saturated analogs show selectivity for Staphylococcus aureus .

Saturated vs. Unsaturated Rings

Saturation of the pyridazine ring or fused pyrrolo systems alters bioactivity. Saturated pyrrolopyridazines are more active against Bacillus subtilis, whereas aromatic derivatives lose selectivity . This trend suggests that ring saturation modulates membrane permeability and target engagement.

Electron-Withdrawing Groups (EWGs)

The trifluoromethyl group, a strong EWG, enhances pyridazine's antimicrobial and enzymatic inhibitory properties by increasing electrophilicity and stability . In contrast, benzoyl piperidine-based inhibitors with EWGs like nitro or cyano groups show superior microsomal activity, indicating that EWGs generally improve target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.